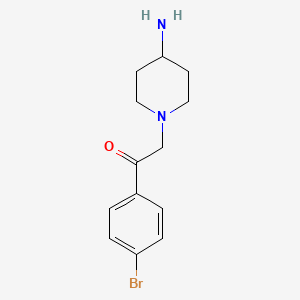
(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile
Vue d'ensemble
Description
(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile, also known as DQSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DQSA is a member of the quinoline family of compounds, which are known to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile has been the subject of numerous scientific research studies due to its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases.
Mécanisme D'action
The exact mechanism of action of (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways. (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile has been shown to have antimicrobial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile in lab experiments is its relatively simple synthesis method. Additionally, (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile has been shown to exhibit a range of biological activities, making it a versatile compound for use in various types of experiments. However, one limitation of using (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile. One area of interest is the development of (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile and its potential use in the treatment of various diseases. Finally, there is a need for the development of more efficient synthesis methods for (2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile, which could increase the yield and availability of the compound for use in scientific research.
Propriétés
IUPAC Name |
2-(2,6-dimethylquinolin-4-yl)sulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-9-3-4-12-11(7-9)13(16-6-5-14)8-10(2)15-12/h3-4,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUVUSUHMYIGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464910.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)


![1-[4-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1464929.png)